molecular formula C20H19N3O2 B2922720 N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide CAS No. 2034305-16-1

N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide

Cat. No.: B2922720
CAS No.: 2034305-16-1
M. Wt: 333.391
InChI Key: IQZDTXUYAXGCFY-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide is an organic compound that belongs to the bipyridine family Bipyridines are heteroaromatic compounds consisting of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide typically involves the coupling of 2,4’-bipyridine with a phenoxypropanamide derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. Microwave irradiation can be used to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can bind to proteins, affecting their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-phenoxypropanamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in photodynamic therapy and as a ligand in coordination chemistry.

Properties

IUPAC Name

2-phenoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-15(25-18-5-3-2-4-6-18)20(24)23-14-16-7-12-22-19(13-16)17-8-10-21-11-9-17/h2-13,15H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZDTXUYAXGCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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